molecular formula C8H9NO3 B170955 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol CAS No. 17281-92-4

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol

Cat. No.: B170955
CAS No.: 17281-92-4
M. Wt: 167.16 g/mol
InChI Key: MUYYNBSOIUTQPC-UHFFFAOYSA-N
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Description

6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol, also known as Pyridoxine Impurity A, is a chemical compound with the molecular formula C8H9NO2 . It is used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound consists of a furo[3,4-c]pyridine ring with a hydroxyl group at the 1 and 7 positions and a methyl group at the 6 position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.16 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Novel Synthesis Techniques : A new method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols using pyridoxal with polyfunctional phenols has been developed. This method is noted for its good yield and the use of hydrochloric acid as a catalyst (Kibardina et al., 2014).

  • Steric Structures in Furopyridines : Research into the synthesis and steric structure of 6-methyl-1-hetarylidene-3,4-dioxo[3,4-c]pyridines, where condensation with heteroaromatic aldehydes produces furfurylidene- and thenylidenefuropyridinediones, reveals distinct cis-s-cis and cis-s-trans conformations (Arustamova et al., 1993).

  • Dimerization Processes : The acidic hydrolysis of certain furopyridines results in unexpected dimerization, forming novel compounds. The structural determination and reaction courses for these compounds have been explored (Shiotani et al., 1986).

  • Microwave-Activated Reactions : A study on microwave-activated inverse electron demand Diels–Alder reactions led to the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines. This method enabled efficient synthesis with significant diversification on the bicyclic scaffold (Hajbi et al., 2007).

  • Hydrogen Bond Studies : An analysis of the hetero-association of pyridine with EDOT diols using 1H NMR spectroscopy revealed insights into hydrogen bond acidity and association constants in these complexes (Lomas & Cordier, 2009).

  • Synthesis of C2-Symmetrical Pyridinediols : Research on base-induced reactions of 2,6-dimethylpyridine with ketones highlighted the formation of C2-symmetrical pyridine diols, providing insights into the synthesis and mechanism of these compounds (Koning et al., 2000).

  • Applications in Organic Chemistry : The synthesis and reactions of stable o-Quinoid 10-π-Electron Systems, such as methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, and their use in Diels−Alder cycloaddition to give polysubstituted isoquinoline derivatives, have been explored (Sarkar et al., 2000).

  • Domino Reaction Synthesis : A domino route for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and ketones under basic conditions has been reported, offering a series of derivatives with high yields (Pizzuti et al., 2020).

  • Rhodium-Catalyzed Methylation : A new catalytic method for the C-3/5 methylation of pyridines using methanol and formaldehyde, related to hydrogen borrowing, was developed. This method utilizes the interplay between aromatic and non-aromatic compounds (Grozavu et al., 2020).

  • Photochemical Behavior Studies : Investigations into the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones revealed unique dimeric products upon irradiation (Jones & Phipps, 1975).

Safety and Hazards

The compound is classified as a danger according to its Safety Data Sheet (SDS). It has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,8,10-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYNBSOIUTQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC(C2=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901182
Record name NoName_260
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol
Reactant of Route 2
6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol
Reactant of Route 3
6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol
Reactant of Route 4
6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol
Reactant of Route 5
6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol
Reactant of Route 6
6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol

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